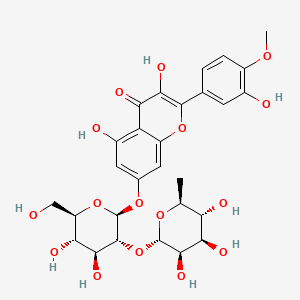
1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol is a complex organic compound that features a piperazine ring, a tetrahydrocarbazole moiety, and a propanol group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as intermediates in the synthesis of various therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol typically involves multi-step organic reactions. One common approach might include:
Formation of the Tetrahydrocarbazole Moiety: This can be achieved through the reduction of carbazole derivatives using hydrogenation or other reducing agents.
Attachment of the Piperazine Ring: This step may involve nucleophilic substitution reactions where a piperazine derivative reacts with a suitable leaving group on the tetrahydrocarbazole.
Introduction of the Propanol Group: This can be done through alkylation reactions where the piperazine-tetrahydrocarbazole intermediate is reacted with a propanol derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the tetrahydrocarbazole or piperazine rings.
Substitution: The piperazine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated compounds or other suitable electrophiles/nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups onto the piperazine ring.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent or in drug development.
Industry: Used in the production of pharmaceuticals or as a chemical reagent.
作用機序
The mechanism of action of 1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanol
- 1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-butanol
Uniqueness
1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure could lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
特性
分子式 |
C19H27N3O |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
1-piperazin-1-yl-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C19H27N3O/c23-15(13-21-11-9-20-10-12-21)14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1,3,5,7,15,20,23H,2,4,6,8-14H2 |
InChIキー |
CZJKRWLJZZJOBN-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CC(CN4CCNCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)



![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)

![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)

![(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919577.png)



